molecular formula C11H15NO3 B153034 Tert-butyl (4-hydroxyphenyl)carbamate CAS No. 54840-15-2

Tert-butyl (4-hydroxyphenyl)carbamate

Cat. No. B153034
CAS RN: 54840-15-2
M. Wt: 209.24 g/mol
InChI Key: YRQMBQUMJFVZLF-UHFFFAOYSA-N
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Description

Tert-butyl (4-hydroxyphenyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl group attached to a carbamate functional group, which is in turn bonded to a phenyl ring with a hydroxyl substituent. This structure is a common motif in medicinal chemistry due to its relevance in drug design and synthesis .

Synthesis Analysis

The synthesis of tert-butyl (4-hydroxyphenyl)carbamate derivatives often involves multi-step reactions with a focus on maintaining the functional groups' integrity and achieving high enantioselectivity. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, highlighting the importance of stereochemistry in the synthesis of such intermediates . Another study reported the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating the versatility of tert-butyl carbamate derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been studied using various spectroscopic and computational methods. Vibrational frequency analysis, FT-IR, and DFT studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate to determine the optimized geometric parameters and vibrational frequencies, which are crucial for understanding the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives undergo a variety of chemical reactions, which are essential for their transformation into useful synthetic intermediates. For example, directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate allows for the introduction of various electrophiles, showcasing the compound's reactivity and potential for further functionalization . Enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has also been studied, leading to the production of optically pure enantiomers, which are valuable in the synthesis of chiral compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These properties are important for the compound's application in organic synthesis and drug development. For instance, the synthesis of tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate involves Suzuki cross-coupling reactions, which are facilitated by the compound's physical and chemical characteristics, making it a suitable building block for organic photovoltaic materials .

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-butyl (4-hydroxyphenyl)carbamate serves as an important intermediate in synthesizing various biologically active compounds, including omisertinib (AZD9291), a notable example. A study by Zhao, Guo, Lan, and Xu (2017) demonstrates the synthesis of a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, from commercially available precursors. This process is significant for its high yield and potential in pharmaceutical applications (Zhao, Guo, Lan, & Xu, 2017).

Role in Enantioselective Synthesis

The compound is crucial in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Ober, Marsch, Harms, and Carell (2004) explored its crystal structure to confirm the relative substitution of the cyclopentane ring in these intermediates, a key factor in precise enantioselective synthesis (Ober, Marsch, Harms, & Carell, 2004).

Antioxidant Synthesis and Polymer Modification

Tert-butyl (4-hydroxyphenyl)carbamate is used in the synthesis of monomeric antioxidants. Kim (2004) demonstrated its application in creating antioxidants that are grafted onto polyethylene. This process involves melt processing with free-radical initiators and has implications in enhancing the stability and longevity of polymeric materials (Kim, 2004).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a derivative of tert-butyl (4-hydroxyphenyl)carbamate, has been studied for its potential in producing chiral organoselenanes and organotelluranes. Piovan, Pasquini, and Andrade (2011) found that lipase-catalyzed transesterification led to highly enantioselective outcomes, enabling the production of optically pure enantiomers of the compound (Piovan, Pasquini, & Andrade, 2011).

Chemical Transformations and Building Blocks in Organic Synthesis

Guinchard, Vallée, and Denis (2005) described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics, showcasing their versatility as building blocks in diverse organic syntheses (Guinchard, Vallée, & Denis, 2005).

Environmental Impact and Risk Analysis

A study on antioxidants in folios by Herrchen, Kördel, and Klein (1997) assessed the environmental impact of compounds like tert-butyl (4-hydroxyphenyl)carbamate. They compared its environmental behavior with other chemicals under discussion, like pesticides and phthalates, contributing to a comprehensive understanding of its environmental footprint (Herrchen, Kördel, & Klein, 1997).

Future Directions

While specific future directions for Tert-butyl (4-hydroxyphenyl)carbamate were not found in the search results, carbamates in general have an important role in modern drug discovery and medicinal chemistry . They are part of many drugs and prodrugs approved for the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease .

properties

IUPAC Name

tert-butyl N-(4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQMBQUMJFVZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373526
Record name 4-N-Boc-aminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4-hydroxyphenyl)carbamate

CAS RN

54840-15-2
Record name (4-Hydroxyphenyl)carbamic acid tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54840-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-N-Boc-aminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-4-hydroxyaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
F Du, Q Zhou, Y Fu, H Zhao, Y Chen… - New Journal of Chemistry, 2019 - pubs.rsc.org
The use of tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated. To …
Number of citations: 6 pubs.rsc.org
SP Gondake - Recent Research Trends in, 2021 - muktanandcollege.org
The protecting group plays important role in synthesis of multifunctional targets. A simple rapid efficient and green method for chemo-selective N-Boc protection of amines using Lithium …
Number of citations: 0 muktanandcollege.org
F Fu, J Wang, Y Tan, J Yu - Macromolecular Rapid …, 2022 - Wiley Online Library
The transportation of sweat in an epidermal sweat sensor is critical for the monitoring of biochemical compositions of human sweat. However, it is still a challenge to engineer …
Number of citations: 9 onlinelibrary.wiley.com
SP Gondake, SR Kshirsagar, AS Pise, VS Kapase… - 2020 - academia.edu
The protecting group plays important role in synthesis of multifunctional targets. A simple rapid efficient and green method for chemo-selective N-Boc protection of amines using Lithium …
Number of citations: 2 www.academia.edu
R Huang, Y Sheng, D Wei, W Lu, Z Xu, H Chen… - Bioorganic & Medicinal …, 2020 - Elsevier
Methods that site-specifically attach payloads to an antibody with controlled DAR (Drug-Antibody Ratio) are highly desirable for the generation of homogeneous antibody-drug …
Number of citations: 5 www.sciencedirect.com
MHY Cheng, H Savoie, F Bryden, RW Boyle - … & Photobiological Sciences, 2017 - Springer
Fluorescence is an essential imaging modality for labelling and visualising cells and sub-cellular structures. Multicolour labelling is especially challenging due to differences in …
Number of citations: 32 link.springer.com
P Mungalachetty, P Kulkarni, P Wang… - … in Mass Spectrometry, 2022 - Wiley Online Library
Rationale We studied an aldehyde‐labeling reagent, N‐{2‐[(4‐aminophenoxy)methyl]benzyl}‐N,N‐diethylethanaminium bromide (CAX‐A), containing an aniline functional group for …
M Wang, J Lu, M Wang, CY Yang… - Journal of medicinal …, 2020 - ACS Publications
Src homology 2 domain-containing phosphatase 2 (SHP2) is an attractive therapeutic target for human cancers and other human diseases. Herein, we report our discovery of potent …
Number of citations: 98 pubs.acs.org
A Awasthi, A Mukherjee, M Singh, G Rathee, K Vanka… - Tetrahedron, 2020 - Elsevier
An efficient approach for the Chemoselective N-tert-butoxycarbonylation of a variety of amines using diphenylglycoluril as organocatalyst has been described. For the first time, a …
Number of citations: 2 www.sciencedirect.com
R Zeng, L Bao, H Sheng, L Sun, M Chen, Y Feng… - RSC …, 2016 - pubs.rsc.org
Heterobimetallic dinuclear lanthanide alkoxide complexes Ln2Na8(OCH2CH2NMe2)12(OH)2 [Ln: I (Nd), II (Sm), III (Yb) and IV (Y)] were used as efficient acid–base bifunctional …
Number of citations: 15 pubs.rsc.org

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